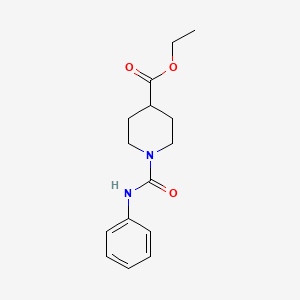

Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBPTVGCYYCIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with phenyl isocyanate and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Materials: Piperidine, phenyl isocyanate, and ethyl chloroformate.

Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

Procedure: Piperidine is first reacted with phenyl isocyanate to form the intermediate phenylcarbamoylpiperidine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production methods also incorporate purification steps, such as recrystallization and chromatography, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carbamoyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in reactions involving piperidine derivatives, often leading to the formation of various substituted piperidine compounds. The compound can be synthesized through the reaction of piperidine with phenyl isocyanate and ethyl chloroformate, typically under controlled conditions to ensure purity and yield.

Table 1: Synthetic Routes for this compound

| Step | Starting Material | Reagent | Conditions | Product |

|---|---|---|---|---|

| 1 | Piperidine | Phenyl isocyanate | Inert atmosphere, 0-5°C | Phenylcarbamoylpiperidine |

| 2 | Phenylcarbamoylpiperidine | Ethyl chloroformate | Inert atmosphere | This compound |

Biological Activities

Enzyme Inhibition:

Research indicates that derivatives of this compound exhibit potent inhibitory activity against various enzymes, particularly lipoxygenase, which plays a significant role in inflammatory processes. Compounds derived from this structure have shown IC50 values ranging from 9.25 µM to over 46 µM against lipoxygenase, indicating their potential as anti-inflammatory agents .

Pharmacological Applications:

The compound has been investigated for its potential therapeutic applications, including:

- Anticancer Activity: Some derivatives have shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Studies have demonstrated bactericidal and fungicidal activities against various pathogens.

- CNS Effects: Certain analogs exhibit anxiolytic and antinociceptive properties, suggesting potential use in treating anxiety disorders and pain management .

Table 2: Biological Activities of Derivatives

| Activity Type | Compound Derivative | IC50 (µM) Range |

|---|---|---|

| Lipoxygenase Inhibition | Various derivatives | 9.25 - 46.91 |

| Anticancer | Selected derivatives | Varies by study |

| Antimicrobial | Selected derivatives | Varies by study |

| CNS Effects | Selected derivatives | Varies by study |

Case Studies

Case Study 1: Anti-inflammatory Research

A study explored a series of new N-alkyl/aralky/aryl derivatives based on this compound for their inhibitory potential against the enzyme 15-lipoxygenase. The results showed that several compounds displayed excellent inhibitory properties, supporting their development as anti-inflammatory drugs .

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing new propanamide derivatives bearing piperidine moieties. These compounds were evaluated for anticancer activity, revealing significant cytotoxic effects against various cancer cell lines, thereby highlighting the therapeutic potential of piperidine-based compounds .

Mechanism of Action

The mechanism of action of Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

1-Phenylcarbamoylpiperidine-4-Carboxamide (Compound 2)

- Structure : Replaces the ethyl ester with a hydrazide group (-CONHNH₂).

- Synthesis : Derived from ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate via hydrazine hydrate treatment, yielding white precipitates .

- Key Differences : Enhanced polarity due to the hydrazide group, which may improve solubility but reduce membrane permeability compared to the ethyl ester.

Ethyl 1-(6-Morpholinopyrimidin-4-yl)Piperidine-4-Carboxylate

- Structure: Substitutes phenylcarbamoyl with a morpholinopyrimidine group.

- Molecular Weight : 321.37 g/mol .

- Applications : Acts as a precursor for Mycobacterium tuberculosis inhibitors. Hydrolysis of the ester to the carboxylic acid (yield: 81%) improves binding to bacterial targets .

- Comparison: The morpholinopyrimidine group introduces hydrogen-bonding capabilities, enhancing target specificity but requiring more complex synthesis (55% yield for the ester intermediate) .

Ethyl 1-(1-(Quinolin-8-yl)ethyl)Piperidine-4-Carboxylate

- Structure: Features a quinoline-8-yl-ethyl substituent.

- Synthesis : Achieved via mesylation and coupling with ethyl piperidine-4-carboxylate (61.3% yield) .

- Biological Activity: Demonstrates >95% purity and inhibitory activity in cellular assays, attributed to quinoline’s planar aromatic system enhancing π-π stacking with biological targets .

Functional Group Modifications

Hydrazonobenzenesulfonamide Derivatives

- Structure : Incorporates a sulfamoylbenzoyl group at the piperidine nitrogen.

- Synthesis : Generated via EDCI-mediated coupling and hydrazine treatment, with yields up to 98% .

- Applications : Potent carbonic anhydrase inhibitors (CAI-XII), leveraging the sulfonamide group’s zinc-binding affinity .

Triazole Derivatives (e.g., 4-Ethyl-5-(1-Phenylcarbamoyl)Piperidine-1,2,4-Triazole)

Halogenated and Heterocyclic Analogues

Ethyl 1-(3-Bromo-5-Chloropyridin-4-yl)Piperidine-4-Carboxylate

- Structure : Contains halogenated pyridine substituents.

- Synthesis : Lower yield (34%) due to steric and electronic challenges in coupling reactions .

- Applications : Halogens improve lipophilicity and resistance to oxidative metabolism, though synthesis scalability is a limitation .

Ethyl 1-[3-(Trifluoromethyl)Pyridin-2-yl]Piperidine-4-Carboxylate

- Structure : Features a trifluoromethylpyridine group.

Molecular Weight and Solubility Trends

- Ethyl Ester Derivatives : Lower molecular weights (e.g., 276–321 g/mol) correlate with moderate solubility in organic solvents.

- Carboxamide/Hydrazide Derivatives : Higher polarity increases aqueous solubility but may reduce bioavailability .

Biological Activity

Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl piperidine-4-carboxylate with phenyl isocyanate. The process can be summarized as follows:

- Starting Material : Ethyl piperidine-4-carboxylate.

- Reagent : Phenyl isocyanate.

- Reaction Conditions : The reactants are mixed under controlled conditions, resulting in the formation of the desired carbamoyl derivative.

The yield of this reaction is reported to be around 99%, with a melting point between 107–110 °C, indicating a high purity of the synthesized compound .

Inhibitory Potential

This compound and its derivatives have been evaluated for their inhibitory effects on various enzymes, particularly lipoxygenase (LOX). Lipoxygenase plays a crucial role in the inflammatory process, and its inhibition is a target for anti-inflammatory drug development.

- Inhibition Studies : A series of derivatives were synthesized and screened for their inhibitory potential against 15-lipoxygenase. Compounds derived from this compound showed promising results with IC50 values ranging from 9.25 µM to 46.91 µM, indicating significant anti-inflammatory activity .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 7c | 9.25 | High |

| 7f | 21.82 | Moderate |

| 7d | 24.56 | Moderate |

| 7g | 46.91 | Low |

Cytotoxicity

In addition to its enzyme inhibitory activity, the cytotoxic effects of this compound have been explored in various cancer cell lines.

- Case Study : In vitro studies demonstrated that several derivatives exhibited cytotoxicity against human cancer cell lines, with some compounds showing selectivity towards specific types of cancer cells . For instance, compound 7c was noted for its potent cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : By inhibiting lipoxygenase, these compounds can reduce the production of inflammatory mediators such as leukotrienes.

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their target enzymes, suggesting that structural modifications can enhance binding affinity and selectivity .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(phenylcarbamoyl)piperidine-4-carboxylate?

The compound can be synthesized via amide coupling using ethyl piperidine-4-carboxylate and a phenylcarbamoyl derivative. A typical method involves activating the carboxylic acid group with coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile. This minimizes racemization and improves yield . Alternative routes include esterification of piperidine-4-carboxylic acid with ethanol under HCl catalysis, followed by functionalization of the piperidine nitrogen .

Q. What safety protocols are essential for handling this compound in the laboratory?

Personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats are mandatory. Respiratory protection is advised if aerosolization occurs. Ensure access to an eyewash station and emergency showers. For spills, use inert absorbents and avoid direct contact. Detailed safety measures, including first-aid procedures, are outlined in safety data sheets for structurally analogous compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is essential for confirming the piperidine ring structure and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns (e.g., [M+H]+ ions). Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. For purity analysis, use HPLC with UV detection .

Advanced Research Questions

Q. How can reaction yields be optimized during amide coupling steps?

Optimize stoichiometry of coupling agents (e.g., 1.2 equivalents of EDCI/HOBt relative to the carboxylic acid). Use anhydrous solvents (e.g., dry CH₃CN) to prevent side reactions. Monitor reaction progress via TLC or LC-MS. Post-reaction, purify via column chromatography using gradients of ethyl acetate/hexane. Yield improvements (>90%) are achievable by maintaining temperatures below 25°C to suppress epimerization .

Q. How to address contradictions in mass spectral data during structural elucidation?

Discrepancies in fragmentation patterns (e.g., unexpected [M+H-C₇H₆O₃]+ ions) can be resolved by tandem MS/MS analysis and comparison with computational simulations (e.g., mzCloud spectral libraries). For example, this compound derivatives show characteristic cleavage at the amide bond, generating piperidine-related fragments. Cross-validate with ¹H-¹³C HSQC NMR to confirm connectivity .

Q. What strategies enable functionalization of the piperidine ring for downstream applications?

The ester group at position 4 can be hydrolyzed to a carboxylic acid for further coupling. Hydrazine hydrate in ethanol converts the ester to a hydrazide, enabling thiourea formation with aryl isocyanates. For drug development, introduce substituents via nucleophilic substitution (e.g., using 1-bromo-2-chloroethane) to create bicyclic intermediates, as seen in umeclidinium bromide synthesis .

Q. How is computational modeling applied to predict biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins (e.g., muscarinic receptors). Use the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometries) to simulate binding affinities. For example, piperidine derivatives show potential as angiotensin II receptor antagonists, validated by docking scores and MD simulations .

Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?

Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases (e.g., hexane/isopropanol). Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H NMR. For absolute configuration, perform X-ray crystallography on single crystals grown via vapor diffusion .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.